molecular formula C24H26ClN3O2 B1663099 VU573 Hydrochloride CAS No. 1049717-96-5

VU573 Hydrochloride

Cat. No. B1663099
M. Wt: 423.9 g/mol
InChI Key: NGZWFCOEEBPBTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU573 Hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). It has been found to have promising effects in treating various neurological and psychiatric disorders.

Scientific Research Applications

Insecticide Development for Mosquito Control

VU573 has been identified as a small-molecule inhibitor of inward-rectifying potassium (Kir) channels, specifically impacting mosquito species such as Aedes aegypti. It disrupts urinary production and excretion in mosquitoes, leading to their incapacitation and death. This finding is significant as it provides a new avenue for developing insecticides targeting mosquito-borne diseases like malaria and dengue fever, especially in the face of growing resistance to existing insecticides (Raphemot et al., 2013).

Role in Diuresis and Ion Transport

A study investigating the effects of VU573 on renal functions of Aedes aegypti revealed that it can both stimulate and inhibit transepithelial fluid secretion in mosquitoes' Malpighian tubules. This dual effect is linked to the modulation of Na-K-2Cl cotransport and blockage of AeKir1 channels, which are vital for fluid and electrolyte balance in mosquitoes. Such findings expand our understanding of VU573's role in insect physiology and its potential as an insecticide (Rouhier et al., 2014).

Potential in Cardiac Arrhythmia Treatment

VU573 shows inhibitory effects on Kir2.3 and Kir3.X channels in cardiac myocytes. These channels are crucial in cardiac electrophysiology, and their modulation by VU573 could be therapeutically relevant for treating atrial fibrillation. The compound's selective inhibition of these channels suggests a potential application in cardiac arrhythmias, providing a promising direction for future drug development (Raphemot et al., 2012).

properties

CAS RN

1049717-96-5

Product Name

VU573 Hydrochloride

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-(3-benzyl-2-iminobenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C24H25N3O2.ClH/c1-18-11-13-21(14-12-18)29-17-20(28)16-27-23-10-6-5-9-22(23)26(24(27)25)15-19-7-3-2-4-8-19;/h2-14,20,25,28H,15-17H2,1H3;1H

InChI Key

NGZWFCOEEBPBTF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4)O.Cl

synonyms

1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol Hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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